molecular formula C9H13N3O2 B068642 4-(Boc-amino)pyridazine CAS No. 169050-21-9

4-(Boc-amino)pyridazine

Cat. No.: B068642
CAS No.: 169050-21-9
M. Wt: 195.22 g/mol
InChI Key: ADOLUQJHKOJULD-UHFFFAOYSA-N
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Description

4-(Boc-amino)pyridazine is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pyridazine and its Derivatives in Drug Development

Pyridazine derivatives, including structures akin to 4-(Boc-amino)pyridazine, have been extensively studied for their diverse pharmacological properties. These compounds are known for their antitumor, antibacterial, analgesic, and diuretic activities. The derivatives have also been identified as selective inhibitors for phosphodiesterases, showcasing their potential in the development of novel pharmacological agents. The broad spectrum of biological activity associated with pyridazine derivatives underlines the importance of these compounds in medicinal chemistry and drug discovery efforts (Wojcicka & Nowicka-Zuchowska, 2018).

Synthetic Protocols and Chemical Properties

The synthesis and chemical properties of pyridazine and its analogs have been the subject of considerable interest. Various synthetic methods have been developed, focusing on the addition of hydrazine or its derivatives to appropriately substituted carbon chains. This interest is partly due to the diverse biological activities related to the cardiovascular system that these compounds exhibit. Pyridazine's unique electronic properties and reactivity make it a valuable scaffold in the design of new molecules with potential therapeutic applications (Jakhmola et al., 2016).

Potential in Organic Synthesis and Catalysis

The role of heterocyclic N-oxide molecules, including pyridazine N-oxides, in organic synthesis and catalysis, has been highlighted in recent studies. These compounds are vital in metal complex formation, catalyst design, asymmetric catalysis, and synthesis, demonstrating their importance beyond their biological activity. Their application in drug development has also been explored, showing promise in anticancer, antibacterial, and anti-inflammatory therapies (Li et al., 2019).

Mechanism of Action

Target of Action

4-(Boc-amino)pyridazine, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . Pyridazinone, the core structure of this compound, has been associated with a plethora of activities .

Mode of Action

It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound might interact with its targets by modulating ion channels or other cellular processes.

Biochemical Pathways

Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives , it can be inferred that multiple biochemical pathways might be affected. These could potentially include pathways related to inflammation, pain perception, blood pressure regulation, and cellular proliferation, among others.

Pharmacokinetics

The pyridazine ring is characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity, which can be of importance in drug-target interactions . These properties might influence the bioavailability and pharmacokinetics of this compound.

Result of Action

Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives , it can be inferred that the compound might exert diverse effects at the molecular and cellular levels. These could potentially include modulation of ion channel activity, inhibition of cellular proliferation, reduction of inflammation, and alleviation of pain, among others.

Safety and Hazards

4-(Boc-amino)pyridazine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Pyridazine derivatives, including 4-(Boc-amino)pyridazine, have shown potential in various fields, particularly in pharmaceutical and medicinal research . There are several approved pyridazine-based drugs in the market and analogues currently going through different clinical phases or registration statuses, suggesting pyridazine as a promising drug-like scaffold .

Properties

IUPAC Name

tert-butyl N-pyridazin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)12-7-4-5-10-11-6-7/h4-6H,1-3H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOLUQJHKOJULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438888
Record name 4-(BOC-AMINO)PYRIDAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169050-21-9
Record name 4-(BOC-AMINO)PYRIDAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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